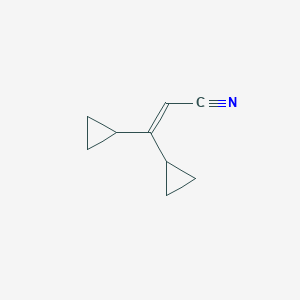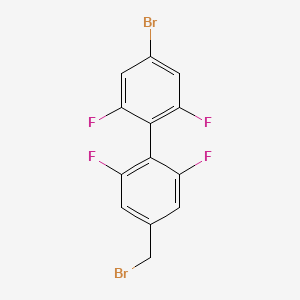
4-Bromo-4'-(bromomethyl)-2,2',6,6'-tetrafluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the bromination of biphenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl ketones or carboxylic acids.
Scientific Research Applications
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Biology and Medicine:
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl involves its interaction with various molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which are facilitated by the presence of electron-withdrawing fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: This compound has a hydroxyl group instead of a bromomethyl group and is used as an intermediate in organic synthesis.
4-Bromo-4’-methoxybiphenyl: Similar to the hydroxyl derivative but with a methoxy group, it is used in the synthesis of various organic compounds.
Uniqueness
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
646508-10-3 |
|---|---|
Molecular Formula |
C13H6Br2F4 |
Molecular Weight |
397.99 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-5-(bromomethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C13H6Br2F4/c14-5-6-1-8(16)12(9(17)2-6)13-10(18)3-7(15)4-11(13)19/h1-4H,5H2 |
InChI Key |
KRJYRKMDKOMXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


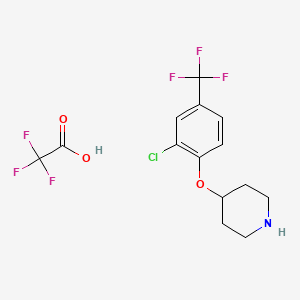
![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)
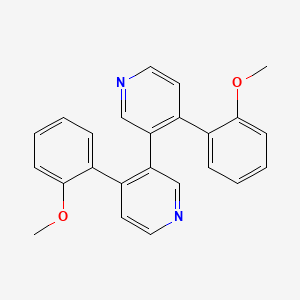
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)

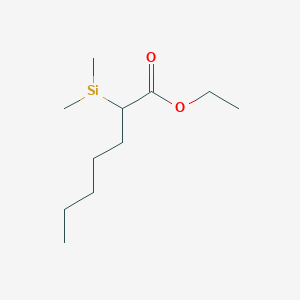
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)
methanone](/img/structure/B12587716.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)
